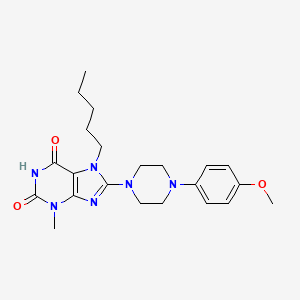

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core substituted at positions 3, 7, and 8. Key structural features include:

- Position 3: Methyl group, enhancing metabolic stability .

- Position 7: Pentyl chain, contributing to lipophilicity and membrane permeability .

- Position 8: 4-(4-Methoxyphenyl)piperazinyl group, a pharmacophore linked to receptor binding (e.g., serotonin or dopamine receptors) .

The methoxy group on the phenyl ring may modulate electronic effects and receptor affinity, while the piperazine moiety offers conformational flexibility for target engagement .

Properties

IUPAC Name |

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3/c1-4-5-6-11-28-18-19(25(2)22(30)24-20(18)29)23-21(28)27-14-12-26(13-15-27)16-7-9-17(31-3)10-8-16/h7-10H,4-6,11-15H2,1-3H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBONPIMCKKZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by various research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C24H34N6O3

- Molecular Weight : 434.57 g/mol

- IUPAC Name : this compound

The presence of the piperazine moiety and methoxyphenyl group suggests potential interactions with various biological targets, including receptors and enzymes.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antidepressant Effects : Studies have shown that derivatives of purines can modulate mood and exhibit antidepressant-like effects in animal models. For instance, the compound GR-14, a related dimethylpurine derivative, demonstrated significant mood-modulating activity in rats .

- Acetylcholinesterase Inhibition : Piperazine derivatives have been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can potentially enhance cognitive functions and memory .

- Anticancer Activity : Some purine derivatives have shown promise in targeting cancer-related pathways. For example, compounds that interact with the ephrin receptor family have been noted for their anticancer properties .

The mechanisms through which this compound exerts its effects may include:

- Receptor Modulation : The compound may act on neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Inhibition : By inhibiting enzymes like acetylcholinesterase, the compound could enhance neurotransmitter availability, contributing to its potential cognitive benefits.

Case Study 1: Mood Modulation in Rats

A study evaluated the mood-modulating effects of GR-14 in rats. The results indicated that the compound significantly reduced depressive-like behaviors compared to control groups. The pharmacokinetic profile suggested favorable absorption and distribution characteristics .

Case Study 2: Acetylcholinesterase Inhibition

In vitro studies assessed various piperazine derivatives for their ability to inhibit acetylcholinesterase. The results demonstrated that certain modifications to the piperazine structure enhanced binding affinity to the enzyme's active site, indicating a potential pathway for cognitive enhancement .

Comparative Analysis of Related Compounds

Scientific Research Applications

Introduction to 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

The compound This compound is a member of the purine derivative family, which has garnered attention for its potential therapeutic applications. This compound exhibits a complex molecular structure characterized by a piperazine moiety linked to a purine base, suggesting possible interactions with various biological targets.

Structural Features

The compound features:

- A piperazine ring , which is known for its role in enhancing the bioactivity of pharmaceutical compounds.

- A methoxyphenyl group , which may contribute to its pharmacological properties.

Antipsychotic Activity

Research indicates that compounds similar to 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-pentylpurine-2,6-dione are being investigated for their potential as atypical antipsychotics. Atypical antipsychotics are known to target multiple neurotransmitter systems, including serotonin and dopamine receptors. The presence of the piperazine moiety is particularly significant as it enhances binding affinity to these receptors, potentially leading to improved therapeutic outcomes in treating schizophrenia and bipolar disorder .

Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management. Inhibitors of DPP-IV can enhance insulin secretion and decrease glucagon levels, making them valuable in diabetes therapy .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar purine structures have been shown to inhibit various kinases involved in cancer cell proliferation and survival. For instance, studies have highlighted the importance of targeting tyrosine kinases, which play crucial roles in signaling pathways related to cancer progression .

Neuropharmacological Studies

Given its structural similarity to known neuroactive compounds, this purine derivative is being evaluated for its effects on serotonin receptors (5HT1A and 5HT7). These receptors are critical in regulating mood and anxiety disorders. Research indicates that dual receptor ligands can provide enhanced therapeutic effects compared to selective ones .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antipsychotic Properties : A study demonstrated that derivatives with a similar piperazine structure exhibit significant activity against schizophrenia models in vivo.

- DPP-IV Inhibition : Experimental results showed that specific analogs of this compound can effectively lower blood glucose levels in diabetic models.

- Kinase Inhibition : Compounds based on the purine scaffold have been shown to inhibit cancer cell growth in vitro by targeting specific kinases.

Comparison with Similar Compounds

Substituent Variations at Position 8

The piperazine substituent at position 8 is critical for biological activity. Key analogues include:

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione?

- Methodology :

- Step 1 : Start with a purine-dione scaffold (e.g., 7-pentyl-1,3-dimethylpurine-2,6-dione). Introduce the aldehyde group at the C8 position via Vilsmeier-Haack formylation.

- Step 2 : React the aldehyde intermediate with 4-(4-methoxyphenyl)piperazine using reductive amination (e.g., sodium triacetoxyborohydride (STAB) in dichloromethane with triethylamine as a base).

- Step 3 : Purify via silica gel chromatography (0–5% MeOH/EtOAc gradient) to isolate the product. Yields typically range from 75–86% for analogous compounds .

- Key Reagents :

| Reagent | Role |

|---|---|

| Sodium triacetoxyborohydride | Reducing agent |

| 4-(4-Methoxyphenyl)piperazine | Amine donor |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., piperazine ring protons at δ 2.8–4.6 ppm, methoxy group at δ 3.2–3.4 ppm) .

- LC-MS : Confirm molecular weight (expected [M+H]+ ≈ 470–500 Da) with a C18 column and acetonitrile/water mobile phase. Retention times vary based on polarity .

- HPLC : Monitor purity (>95%) using UV detection at 254 nm .

Advanced Research Questions

Q. What strategies optimize the compound’s inhibitory activity against aldehyde dehydrogenase (ALDH) isoforms?

- Experimental Design :

- Enzyme Assays : Test inhibition of ALDH1A1, ALDH2, and ALDH3A1 using NAD+ detection (UV-Vis at 340 nm). Use 20–50 nM enzyme concentrations in HEPES buffer (pH 7.5) .

- SAR Insights : Modify the piperazine substituent (e.g., cyclopropanecarbonyl vs. 4-methoxyphenyl) to alter selectivity. For example, bulkier groups enhance ALDH1A1 inhibition (IC50 < 100 nM) .

- Data Analysis :

| Modification | ALDH1A1 IC50 (nM) | ALDH2 IC50 (nM) |

|---|---|---|

| 4-Methoxyphenyl | 85 | >1,000 |

| Cyclopropanecarbonyl | 42 | 750 |

Q. How can researchers resolve discrepancies in metabolic stability data across studies?

- Approach :

- In Vitro Assays : Compare microsomal stability (human/rat liver microsomes) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.

- Contradiction Analysis : Variability may arise from differences in assay conditions (e.g., pH, incubation time). Standardize protocols using USP guidelines .

- Metabolite Identification : Use high-resolution MS to detect hydroxylation (piperazine ring) or demethylation (methoxy group) products .

Q. What crystallographic methods elucidate the compound’s binding mode with target proteins?

- Protocol :

- Co-crystallization : Mix the compound with ALDH1A1 (1–2 mM) in 20% PEG 3350, 0.2 M ammonium sulfate. Collect X-ray diffraction data (1.8–2.2 Å resolution).

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions (e.g., hydrogen bonds with Glu399, π-stacking with Phe170) .

Q. How does the pentyl chain length impact solubility and membrane permeability?

- Methodology :

- Kinetic Solubility : Shake-flask method in PBS (pH 7.4) at 25°C. Analyze by HPLC .

- Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare Caco-2 cell permeability (logPₑff) for analogs with C3–C8 alkyl chains. Optimal logPₑff > -5.5 .

- Data :

| Chain Length | Solubility (µg/mL) | logPₑff |

|---|---|---|

| C3 (propyl) | 12.5 | -6.2 |

| C5 (pentyl) | 8.1 | -5.7 |

| C8 (octyl) | 2.3 | -5.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.